![molecular formula C21H29N3O4S B11168149 1-cyclohexyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11168149.png)
1-cyclohexyl-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of anilides. Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or its derivative formed by ring substitution
Preparation Methods
The synthesis of 1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, starting from the construction of the pyrrolidine ring. The synthetic routes typically involve the following steps:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. This involves the synthesis and reaction conditions necessary to form the pyrrolidine ring.
Functionalization: Preformed pyrrolidine rings, such as proline derivatives, can be functionalized to introduce the desired substituents.
Chemical Reactions Analysis
1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. One known target is the enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis . The compound’s effects are mediated through its binding to this enzyme, inhibiting its activity and thereby affecting the bacterial cell’s metabolic processes.
Comparison with Similar Compounds
1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolidinecarboxamides: These compounds share the pyrrolidine ring structure and have similar biological activities.
N-arylamides: These compounds have an aryl group attached to the nitrogen atom, similar to the anilide structure of the compound .
The uniqueness of 1-CYCLOHEXYL-5-OXO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29N3O4S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O4S/c25-20-14-16(15-24(20)18-6-2-1-3-7-18)21(26)22-17-8-10-19(11-9-17)29(27,28)23-12-4-5-13-23/h8-11,16,18H,1-7,12-15H2,(H,22,26) |
InChI Key |
KCNZPQGBSPIUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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